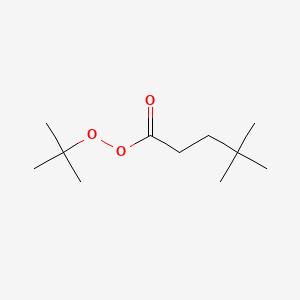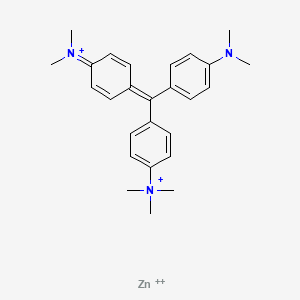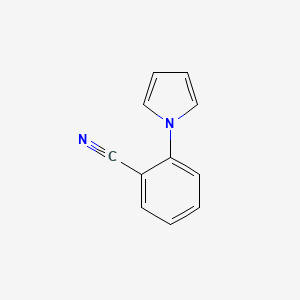
2-(1H-pyrrol-1-yl)benzonitrile
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)benzonitrile, also known as 2-(1H-pyrrol-1-yl)-benzene-1-carbonitrile, is an organic compound that is used in a variety of scientific and industrial applications. 2-(1H-pyrrol-1-yl)benzonitrile is a colorless liquid that is soluble in water and has a boiling point of 200°C. It is a highly reactive compound and is used in a variety of synthetic processes.
Applications De Recherche Scientifique
Application in Antibiotics
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
The compound is used in the synthesis of new 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, which are studied as potential inhibitors of Enoyl ACP Reductase and DHFR Enzymes .
Methods of Application
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity .
Results or Outcomes
The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Application in Medicinal Hetero-aromatics
Scientific Field
Medicinal Chemistry
Summary of the Application
Pyrrole, a component of “2-(1H-pyrrol-1-yl)benzonitrile”, is a resourceful small molecule in key medicinal hetero-aromatics .
Methods of Application
The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Results or Outcomes
The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Application in Antifungal Medication
Summary of the Application
The compound is used in the synthesis of new pyrrole-based enaminones, which are studied as potential antifungal agents .
Methods of Application
A series of pyrrole-based enaminones were prepared and underwent thorough characterization and evaluation for antifungal activity .
Results or Outcomes
The synthesized compounds exhibited appreciable action against six strains of Candida species .
Application in C–H Functionalization
Scientific Field
Organic Chemistry
Summary of the Application
The compound is used in Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Methods of Application
The Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization was performed to synthesize either C–H alkenylation products or indazole products .
Results or Outcomes
The process provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Safety And Hazards
Propriétés
IUPAC Name |
2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJXWVTLAHGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351702 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
33265-71-3 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

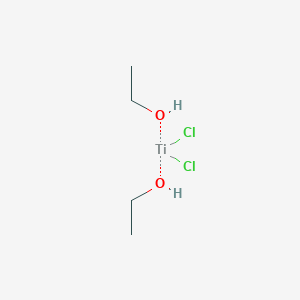
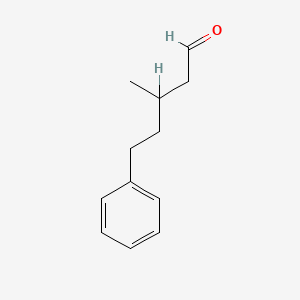
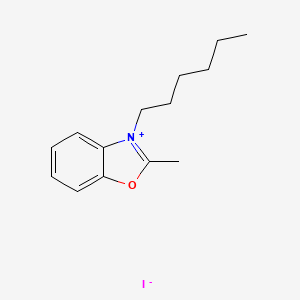
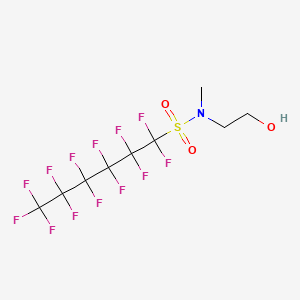
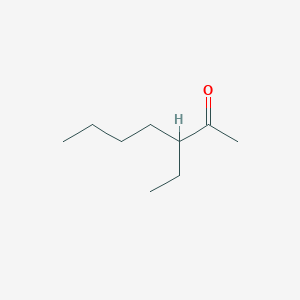
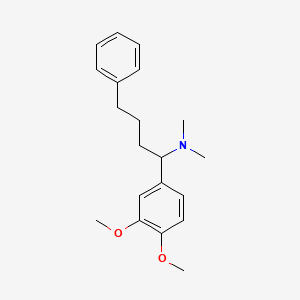
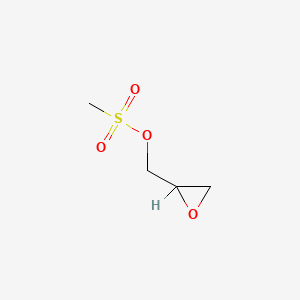
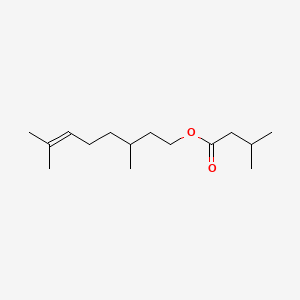
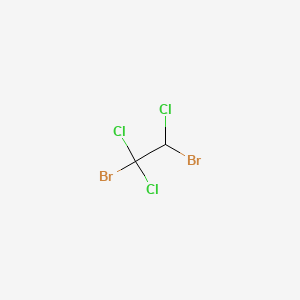
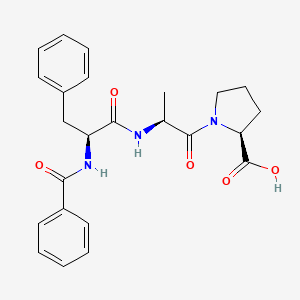
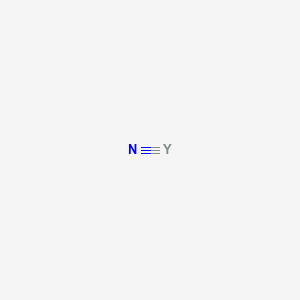
![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)
